molecular formula C7H9NO3 B13529312 3-(1,2-Oxazol-3-yl)butanoic acid

3-(1,2-Oxazol-3-yl)butanoic acid

Cat. No.: B13529312
M. Wt: 155.15 g/mol
InChI Key: BPGIVMOYWUXXSX-UHFFFAOYSA-N
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Description

3-(1,2-Oxazol-3-yl)butanoic acid: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. . The presence of the oxazole ring in this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1,2-Oxazol-3-yl)butanoic acid typically involves the formation of the oxazole ring followed by the introduction of the butanoic acid moiety. One common method is the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of α-haloketones with hydroxylamine can lead to the formation of oxazole rings . The subsequent introduction of the butanoic acid group can be achieved through various organic transformations, such as esterification and hydrolysis.

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

3-(1,2-Oxazol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit diverse chemical and biological properties .

Scientific Research Applications

3-(1,2-Oxazol-3-yl)butanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: Oxazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, and other biological molecules, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 2-(1,2-Oxazol-3-yl)acetic acid
  • 4-(1,2-Oxazol-3-yl)butanoic acid
  • 3-(1,2-Oxazol-5-yl)propanoic acid

Comparison:

3-(1,2-Oxazol-3-yl)butanoic acid is unique due to its specific structure, which includes the oxazole ring attached to a butanoic acid moiety. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the position of the oxazole ring and the length of the carbon chain can influence the compound’s reactivity, solubility, and biological activity .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(1,2-oxazol-3-yl)butanoic acid

InChI

InChI=1S/C7H9NO3/c1-5(4-7(9)10)6-2-3-11-8-6/h2-3,5H,4H2,1H3,(H,9,10)

InChI Key

BPGIVMOYWUXXSX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=NOC=C1

Origin of Product

United States

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